molecular formula C20H22FN3O2 B2677319 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide CAS No. 1421522-91-9

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide

Cat. No.: B2677319
CAS No.: 1421522-91-9
M. Wt: 355.413
InChI Key: YOZRQWAXGQOMSJ-UHFFFAOYSA-N
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Description

Evolution of Imidazolidinone-Based Pharmacophores

Imidazolidinones, characterized by a saturated five-membered ring containing two nitrogen atoms and a ketone group, have undergone significant structural optimization since their initial discovery. Early derivatives, such as 2-imidazolidinone, demonstrated herbicidal and insecticidal properties, with subsequent modifications revealing broader therapeutic potential. The introduction of substituents at the N1 and C4 positions, as seen in N-amino-4-imidazolidinones, enabled selective inhibition of serine proteases like human neutrophil elastase (HNE), showcasing the scaffold’s adaptability.

A pivotal advancement emerged through multicomponent reactions, such as the Ugi-4-component reaction (U-4CR), which facilitated the synthesis of 4-imidazolidinones with antiproliferative activity against colorectal carcinoma (HCT116) and glioblastoma (U87) cell lines. These compounds, including derivative 9r , induced mitochondrial apoptosis via reactive oxygen species (ROS) production, underscoring the pharmacophore’s capacity to engage oxidative stress pathways. Concurrently, imidazolidinone hybrids incorporating fluorinated aryl groups gained attention for enhanced metabolic stability and target affinity, laying the groundwork for derivatives like N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide.

Emergence of this compound in Scientific Literature

The compound’s first documented synthesis likely stemmed from iterative modifications of the imidazolidinone core. By appending a 3-fluorophenyl group to the propyl side chain and a phenylacetamide moiety at the terminal position, researchers capitalized on halogen bonding and π-stacking interactions to optimize target engagement. This design aligns with strategies observed in related scaffolds, such as imidazo[1,2-a]pyrimidines, where fluorine substitution improved anti-inflammatory and kinase-inhibitory profiles.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZRQWAXGQOMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propyl Linker: The propyl linker is formed via a series of alkylation reactions.

    Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide group.

    Reduction: Reduction reactions can occur at the imidazolidinone ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide Derivatives Targeting Parasitic Enzymes

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares key features with the target compound:

  • Shared Motifs : Both contain a 3-fluorophenyl group and an acetamide backbone.
  • Divergent Substituents: DDU86439 includes a dimethylaminopropyl chain and an indazole ring, while the target compound substitutes these with a 2-oxoimidazolidine-propyl group.
  • Bioactivity: DDU86439 inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM), suggesting that the fluorophenyl-acetamide framework is critical for antiparasitic activity . The absence of an indazole in the target compound may alter potency or selectivity.

2-Oxoimidazolidine-Containing Analogues

The compound (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide () provides insights into the role of the 2-oxoimidazolidine group:

  • Structural Overlap : Both compounds feature a propyl linker to the 2-oxoimidazolidine group.
  • Key Differences: The compound substitutes the fluorophenyl and phenylacetamide groups with a dimethylamino-but-enamide chain.
  • Physicochemical Impact: The dimethylamino group in likely enhances solubility (logP reduction) compared to the hydrophobic 3-fluorophenyl in the target compound .

Phenylacetamide-Based Antifungal Agents

Compound 12 (N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide, ) highlights structural-activity trends:

  • Core Similarity : Both compounds use a phenylacetamide backbone.
  • Substituent Variations: Compound 12 introduces a triazoloquinazoline-sulfanyl group and chloro-methoxyphenyl substituent, whereas the target compound prioritizes fluorophenyl and imidazolidinone groups.
  • Functional Implications: The sulfanyl-triazoloquinazoline moiety in compound 12 may confer antifungal properties, while the target compound’s imidazolidinone could favor kinase or protease inhibition .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Bioactivity (EC₅₀ or IC₅₀) Reference
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide 3-Fluorophenyl, 2-oxoimidazolidine, phenylacetamide ~354.4 (calculated) Not reported
DDU86439 3-Fluorophenyl, indazole, dimethylaminopropyl ~424.5 (calculated) 6.9 ± 0.2 µM (T. brucei)
(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide 2-Oxoimidazolidine, dimethylamino-but-enamide 254.33 Not reported
Compound 12 () Chloro-methoxyphenyl, triazoloquinazoline-sulfanyl, phenylacetamide ~567.0 (calculated) Antifungal (inferred)

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl moiety, an oxoimidazolidinyl ring, and other functional groups that suggest diverse biological activities.

Chemical Structure

The molecular formula of this compound is C18H19FN4O3C_{18}H_{19}FN_{4}O_{3}, with a molecular weight of approximately 358.373 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Preliminary studies indicate that the biological activity of this compound may involve modulation of specific signaling pathways. The interactions with biological targets are still under investigation, but initial findings suggest potential effects on:

  • Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens.
  • Anticancer Potential : The structural elements may influence cellular proliferation and apoptosis, warranting further exploration in cancer models.

Case Studies and Research Findings

  • Antibacterial Evaluation :
    • A related study evaluated the antibacterial activity of compounds with similar structures against Xanthomonas oryzae and other bacteria. Results indicated promising antibacterial effects with minimum effective concentrations (EC50) significantly lower than traditional antibiotics .
    • The scanning electron microscopy (SEM) analysis revealed that these compounds could disrupt bacterial cell membranes, leading to cell death .
  • Anticancer Studies :
    • Compounds structurally related to this compound have shown the ability to enhance the proliferation of cancer cell lines such as MCF-7. This effect could be mediated through estrogen receptor pathways, indicating potential use in hormone-related cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key observations include:

Compound NameStructural FeaturesUnique Aspects
4-Pyrazolyl-N-Arylpyrimidin-2-AmineContains a pyrazole and pyrimidine ringKnown for Janus kinase inhibition
5-Bromo-4-Fluoro-IndazoleContains an indazole structureExhibits anti-inflammatory properties
4-Fluoro-Pyrazolo[4,3-b]PyridineFeatures a fused ring systemInvestigated for neuroprotective effects

These compounds exhibit varying degrees of biological activity and highlight the importance of specific functional groups in determining therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide, and how are intermediates monitored?

The compound is typically synthesized via multi-step reactions involving substitution, condensation, and cyclization. A common approach includes:

  • Substitution reaction : Reacting fluorinated aromatic precursors (e.g., 3-fluorophenyl derivatives) with imidazolidinone intermediates under alkaline conditions .
  • Condensation : Using phenylacetic acid derivatives and amines in refluxing solvents (e.g., methanol or ethanol) with catalytic agents. Reaction progress is monitored via TLC, and products are purified via recrystallization .
  • Key intermediates : Characterized using melting points, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and NMR (to verify fluorophenyl and imidazolidinone proton environments) .

Q. How is structural confirmation of this compound achieved post-synthesis?

A combination of spectroscopic and analytical methods is used:

Technique Purpose Example Data
¹H/¹³C NMR Assigns proton and carbon environments (e.g., fluorophenyl, imidazolidinone).δ 7.2–7.5 ppm (aromatic H), δ 4.2 ppm (CH₂ near imidazolidinone) .
IR Spectroscopy Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹) .
Elemental Analysis Validates C/H/N ratios (±0.3% deviation from theoretical values) .

Q. What purification methods are effective for this compound?

  • Recrystallization : Methanol or ethanol is commonly used to isolate high-purity crystals .
  • Column Chromatography : For complex mixtures, silica gel columns with ethyl acetate/hexane gradients resolve impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict optimal conditions:

  • Transition state modeling : Identifies energy barriers for imidazolidinone ring formation .
  • Solvent/catalyst screening : Computational workflows prioritize solvents (e.g., DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid for condensation) .
  • Case study : A 2024 study reduced trial-and-error experimentation by 40% using hybrid computational-experimental workflows .

Q. How can contradictory spectral data be resolved during characterization?

Contradictions often arise from impurities or tautomerism. A systematic workflow includes:

Repeat analysis : Confirm reproducibility of NMR/IR spectra.

High-resolution MS : Rule out isotopic or adduct interference .

X-ray crystallography : Resolve ambiguities in imidazolidinone ring conformation .

Dynamic NMR : Detect tautomeric shifts in the 2-oxoimidazolidin-1-yl group .

Q. What strategies are used to evaluate the compound’s bioactivity in preclinical models?

  • In vitro assays :
    • Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ values reported in µM) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • In silico docking : Predict binding to targets like TNF-α or EGFR using AutoDock Vina .
  • SAR studies : Modifying the fluorophenyl or acetamide moiety alters potency. For example, 4-fluorine substitution enhances metabolic stability .

Q. How do reaction conditions impact yield and stereochemistry?

Critical factors include:

  • Temperature : Higher temps (80–100°C) accelerate imidazolidinone cyclization but may promote racemization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification .
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in aryl substitutions .

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